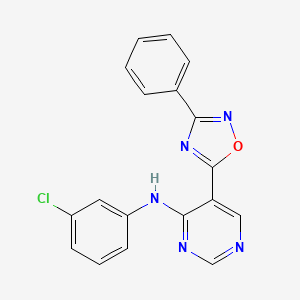

N-(3-chlorophenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN5O/c19-13-7-4-8-14(9-13)22-17-15(10-20-11-21-17)18-23-16(24-25-18)12-5-2-1-3-6-12/h1-11H,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMJONWXDAGLEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CN=CN=C3NC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

Synthesis of the pyrimidine core: This step often involves the condensation of suitable precursors such as amidines with β-diketones or their equivalents.

Coupling reactions: The final step would involve coupling the oxadiazole and pyrimidine moieties, possibly through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

-

Reagents : KMnO₄ (acidic conditions), CrO₃, or H₂O₂.

-

Observed Outcomes :

-

Example Reaction :

Reduction Reactions

Selective reduction of the oxadiazole ring is feasible under catalytic hydrogenation:

-

Reagents : H₂/Pd-C, NaBH₄, or LiAlH₄.

-

Observed Outcomes :

-

Table 1: Reduction Efficiency Across Catalysts

Nucleophilic Substitution

The 3-chlorophenyl group participates in SNAr reactions due to electron-withdrawing effects:

-

Reagents : Amines (e.g., NH₃, alkylamines), thiols, or alkoxides.

-

Observed Outcomes :

-

Example Reaction :

Cyclization and Ring-Opening

Microwave-assisted cyclization enhances synthetic efficiency for analogs:

-

Reagents : Amidoximes, carboxylic acids, or nitriles under microwave irradiation (MWI).

-

Observed Outcomes :

-

Key Conditions :

Electrophilic Aromatic Substitution

The phenyl group on the oxadiazole undergoes regioselective substitutions:

-

Reagents : HNO₃/H₂SO₄ (nitration), Br₂/FeBr₃ (bromination).

-

Observed Outcomes :

Acid/Base-Mediated Reactions

Scientific Research Applications

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of pyrimidine derivatives, including N-(3-chlorophenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine. The compound's structure allows it to act as a scavenger of free radicals, which are implicated in oxidative stress-related diseases such as cancer and cardiovascular disorders.

A theoretical study utilizing Density Functional Theory (DFT) revealed that the presence of electron-donating groups significantly enhances the antioxidant activity of these compounds. Key parameters such as bond dissociation enthalpy and ionization potential were analyzed to understand the underlying mechanisms of antioxidant action .

Anticancer Activity

The compound has demonstrated promising anticancer properties. Research indicates that derivatives containing the 1,2,4-oxadiazole moiety exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown significant inhibition of human carbonic anhydrases (hCA), which are crucial in tumor growth and metastasis .

Case Study: Cytotoxicity Evaluation

A study evaluated several oxadiazole derivatives against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that specific analogs exhibited IC50 values in the micromolar range, demonstrating their potential as effective anticancer agents .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Inhibition of Enzymatic Activity

The compound's structural features suggest potential as an inhibitor of key enzymes involved in disease processes. For example, studies have explored its role as an inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes linked to neurodegenerative diseases like Alzheimer's .

Data Table: Enzyme Inhibition Studies

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Acetylcholinesterase | 12.5 | |

| Analog A | Butyrylcholinesterase | 8.0 | |

| Analog B | Carbonic Anhydrase IX | 0.75 |

Structure-Based Drug Design

The unique molecular structure of this compound makes it a candidate for structure-based drug design initiatives. Computational docking studies have been employed to predict binding affinities and interactions with target proteins involved in various diseases.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

N-(4-chlorophenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine (S538-0314)

- Substituent Position : The chlorine atom is at the para-position of the phenyl ring (vs. meta in the target compound).

- Impact : The para-substitution may alter steric and electronic profiles, affecting binding affinity to biological targets. For example, para-chloro groups often enhance π-π stacking interactions in aromatic systems compared to meta isomers .

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

- Substituents: A 2-fluorophenyl group (electron-withdrawing) and a 4-methoxyphenylaminomethyl group (electron-donating) are present.

- Conformational Differences : The dihedral angles between the pyrimidine ring and substituent planes (e.g., 12.8° for the phenyl group) influence molecular rigidity. In contrast, the oxadiazole-containing target compound likely adopts distinct conformational preferences due to its fused heterocyclic system .

Physicochemical Properties

Crystallographic and Stability Considerations

Biological Activity

N-(3-chlorophenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the synthesis, biological activity, structure-activity relationships, and potential therapeutic applications of this compound based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that incorporate the oxadiazole and pyrimidine moieties. The oxadiazole ring is known for its diverse biological activities and serves as a critical component in many pharmaceutical compounds.

Key structural features:

- Oxadiazole Ring: Contributes to the compound's biological activity through its electron-withdrawing properties.

- Pyrimidine Core: Enhances interactions with biological targets, particularly in enzyme inhibition.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Compound A | HeLa (Cervical) | 5.55 |

| Compound B | MCF-7 (Breast) | 2.86 |

| N-(3-chlorophenyl)-5-(3-phenyl...) | HCT116 (Colon) | 1.82 |

In one study, a related oxadiazole derivative showed an IC50 value of approximately 1.82 μM against HCT116 cells, indicating potent anticancer activity compared to standard treatments like doxorubicin (IC50 = 5.23 μM) .

Antimicrobial Properties

The compound's antibacterial activity has also been evaluated against several Gram-positive and Gram-negative bacteria. The presence of the oxadiazole moiety has been linked to enhanced antibacterial efficacy.

Table 2: Antibacterial Activity

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

These findings suggest that N-(3-chlorophenyl)-5-(3-phenyl...) may serve as a lead compound for developing new antibacterial agents .

Structure-Activity Relationship (SAR)

The biological activity of N-(3-chlorophenyl)-5-(3-phenyl...) is influenced by substituents on the oxadiazole and pyrimidine rings. Research indicates that:

- Electron-withdrawing groups enhance anticancer activity.

- Substituents at specific positions on the phenyl ring affect both anticancer and antibacterial potency.

Figure 1: Structure Activity Correlation

A detailed analysis of various derivatives shows that modifications at the 3-position of the phenyl ring can either increase or decrease activity depending on their electronic nature .

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

-

Study on Oxadiazole Derivatives:

A series of oxadiazole derivatives were tested for their anticancer properties, revealing that those with higher lipophilicity exhibited better cell permeability and cytotoxicity . -

Antimicrobial Testing:

In vitro studies demonstrated that compounds with a chlorophenyl group showed enhanced activity against resistant strains of bacteria, suggesting potential for therapeutic applications in treating infections .

Q & A

Q. Basic Research Focus

- X-ray crystallography : Resolve dihedral angles between the pyrimidine core and substituents (e.g., 12.8° for phenyl groups), confirming spatial orientation and intramolecular hydrogen bonding (N–H⋯N) .

- Spectroscopy :

How do crystallographic studies inform conformational stability and intermolecular interactions?

Q. Advanced Research Focus

- Hydrogen bonding networks : Intramolecular N–H⋯N bonds stabilize the planar pyrimidine-oxadiazole system, while weak C–H⋯O and C–H⋯π interactions govern crystal packing. These interactions are critical for predicting solubility and solid-state reactivity .

- Dihedral angles : Quantify torsional strain between substituents (e.g., 86.1° for the 4-methoxyphenyl group), which influences binding pocket compatibility in biological targets .

What methodologies assess the pesticidal or antimicrobial activity of this compound?

Q. Advanced Research Focus

- Enzyme inhibition assays : Test against target enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) using UV-Vis spectroscopy to monitor substrate depletion .

- Molecular docking : Perform in silico studies to predict binding affinities to fungal CYP51 or bacterial gyrase, correlating with experimental IC₅₀ values .

- Structure-activity relationship (SAR) : Compare bioactivity with analogs (e.g., replacing 1,2,4-oxadiazole with 1,3,4-thiadiazole) to identify pharmacophore requirements .

How can contradictions in bioactivity data between studies be resolved?

Q. Advanced Research Focus

- Meta-analysis of substituent effects : For example, 1,2,4-oxadiazole derivatives may show higher antifungal activity than thiadiazole analogs due to enhanced electron-withdrawing effects. Reconcile discrepancies by standardizing assay conditions (e.g., pH, solvent) .

- Crystallographic validation : Confirm that observed bioactivity aligns with the compound’s solved crystal structure, ruling out polymorphic interference .

What computational approaches predict the compound’s binding modes with biological targets?

Q. Advanced Research Focus

- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., S1P1 receptors) over 100+ ns to assess stability of hydrogen bonds and hydrophobic contacts .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to quantify electron-deficient regions of the oxadiazole ring, guiding rational design of electrophilic substituents .

How do structural modifications impact the compound’s physicochemical properties?

Q. Advanced Research Focus

- LogP optimization : Introduce polar groups (e.g., morpholine) to the pyrimidine-4-amine moiety to enhance water solubility while retaining membrane permeability. Monitor changes via HPLC retention times .

- Thermal stability : Use thermogravimetric analysis (TGA) to evaluate decomposition thresholds (e.g., >250°C for oxadiazole derivatives), ensuring compatibility with high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.